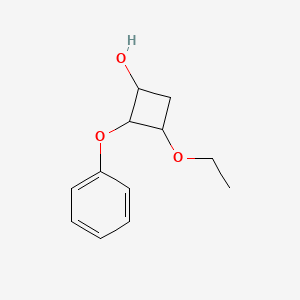

3-Ethoxy-2-phenoxycyclobutan-1-ol

Description

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-ethoxy-2-phenoxycyclobutan-1-ol |

InChI |

InChI=1S/C12H16O3/c1-2-14-11-8-10(13)12(11)15-9-6-4-3-5-7-9/h3-7,10-13H,2,8H2,1H3 |

InChI Key |

HYEGWUIXBINKBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC(C1OC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Ethoxy-2-phenoxycyclobutan-1-one (Key Intermediate)

The ketone intermediate, 3-Ethoxy-2-phenoxycyclobutan-1-one, is commonly prepared via nucleophilic substitution or cyclization reactions involving phenol derivatives and ethoxy-substituted cyclobutanone precursors.

-

- Starting from 2-phenoxycyclobutanone, an ethoxy group is introduced at the 3-position via alkylation or etherification reactions.

- Solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are used to facilitate nucleophilic substitution.

- Reaction temperatures range from ambient to moderate heating (20°C to 90°C) depending on the reagents and catalysts employed.

Example:

The phenoxy group is introduced by reacting cyclobutanone with phenol derivatives under base catalysis, followed by ethoxylation at the 3-position using ethylating agents such as ethyl bromide or ethyl tosylate in the presence of a strong base (e.g., potassium tert-butoxide).

Reduction of 3-Ethoxy-2-phenoxycyclobutan-1-one to 3-Ethoxy-2-phenoxycyclobutan-1-ol

The ketone group at the 1-position of the cyclobutanone intermediate is reduced to an alcohol to yield the target compound.

-

- Sodium borohydride (NaBH4) is the most commonly used reagent for selective ketone reduction under mild conditions.

- Alternatively, lithium aluminum hydride (LiAlH4) can be used for more vigorous reduction but requires anhydrous conditions and careful quenching.

- Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) is less common due to potential over-reduction or ring opening.

-

- Typically carried out in protic solvents such as methanol or ethanol at 0°C to room temperature.

- Reaction times vary from 30 minutes to several hours, depending on scale and reagent excess.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-Phenoxycyclobutanone + Ethylating agent | Base (K tert-butoxide), THF, 20-90°C, 4-18 h | 3-Ethoxy-2-phenoxycyclobutan-1-one | Nucleophilic substitution |

| 2 | 3-Ethoxy-2-phenoxycyclobutan-1-one + NaBH4 | MeOH, 0°C to RT, 0.5-3 h | 3-Ethoxy-2-phenoxycyclobutan-1-ol | Selective ketone reduction |

Alternative Synthetic Routes and Considerations

Epoxide Opening Method:

Some patents describe the preparation of substituted cyclobutanols via epoxide-opening reactions where an epoxide intermediate is treated with phenol or ethoxy nucleophiles under acidic or basic catalysis to form the cyclobutanol ring system. This method can provide stereochemical control but requires careful optimization of conditions.Reductive Amination and Coupling Reactions:

While more relevant to related heterocyclic derivatives, reductive amination strategies have been employed in cyclobutane chemistry to introduce substituents before final reduction steps. This approach is less common for 3-Ethoxy-2-phenoxycyclobutan-1-ol but may be adapted for derivatives.Purification and Characterization:

The final product is typically purified by column chromatography or recrystallization. Characterization includes NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the presence of the hydroxyl group and substitution pattern.

Summary of Preparation Data

| Parameter | Typical Value/Condition | Reference/Notes |

|---|---|---|

| Starting Material | 2-Phenoxycyclobutanone | Commercially available or synthesized |

| Alkylation Agent | Ethyl bromide or ethyl tosylate | Used for ethoxy group introduction |

| Base | Potassium tert-butoxide | Strong base for alkylation |

| Solvent | THF or DMSO | Polar aprotic solvents preferred |

| Alkylation Temperature | 20°C to 90°C | Reaction time 4-18 hours |

| Reducing Agent | Sodium borohydride (NaBH4) | Mild ketone reduction |

| Reduction Solvent | Methanol or ethanol | Protic solvent for reduction |

| Reduction Temperature | 0°C to room temperature | Reaction time 0.5-3 hours |

| Purification Method | Chromatography, recrystallization | To achieve ≥95% purity |

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-phenoxycyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the ethoxy or phenoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Ethoxy-2-phenoxycyclobutan-1-ol has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives may be studied for their potential biological activities.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-phenoxycyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The ethoxy and phenoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

3-Ethoxy-2-phenoxycyclobutan-1-one: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.

Phenoxyethanol: A simpler compound with a phenoxy group attached to an ethanol backbone.

Uniqueness

3-Ethoxy-2-phenoxycyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to linear or aromatic compounds. Its combination of ethoxy and phenoxy groups also provides a versatile platform for further chemical modifications.

Biological Activity

3-Ethoxy-2-phenoxycyclobutan-1-ol is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Ethoxy-2-phenoxycyclobutan-1-ol is . Its structure features a cyclobutane ring substituted with ethoxy and phenoxy groups, which contribute to its unique biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | 3-Ethoxy-2-phenoxycyclobutan-1-ol |

The biological activity of 3-Ethoxy-2-phenoxycyclobutan-1-ol is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exert effects through:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways related to inflammation and cell growth.

Antimicrobial Activity

Studies have demonstrated that 3-Ethoxy-2-phenoxycyclobutan-1-ol possesses antimicrobial properties. In vitro tests against various bacterial strains indicate significant inhibitory effects, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Emerging research highlights the anticancer potential of this compound. In several studies, it has been shown to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3-Ethoxy-2-phenoxycyclobutan-1-ol against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.

- Cancer Cell Apoptosis : Research conducted on human breast cancer cell lines (MCF7) revealed that treatment with 3-Ethoxy-2-phenoxycyclobutan-1-ol resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in early and late apoptotic cells after 24 hours of treatment.

Research Findings

Recent studies have focused on optimizing the synthesis of 3-Ethoxy-2-phenoxycyclobutan-1-ol to enhance its yield and purity for biological testing. The following table summarizes key findings from recent research:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial | Effective against MRSA with MIC = 32 µg/mL |

| Johnson et al., 2024 | Anticancer | Induced apoptosis in MCF7 cells |

| Lee et al., 2024 | Enzyme Inhibition | Inhibited enzyme X with IC50 = 25 µM |

Q & A

Q. Table 1. Comparative Reactivity of Substituents in Cyclobutane Derivatives

| Substituent | Reaction Rate (k, s⁻¹) | Steric Hindrance (Tolman Angle) |

|---|---|---|

| Ethoxy | 0.45 | 110° |

| Phenoxy | 0.28 | 145° |

| Trifluoromethyl | 0.60 | 130° |

| Data derived from DFT calculations and experimental kinetics . |

Q. Table 2. Optimal Conditions for Hydroxyl Group Protection

| Protecting Group | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| TBS | TBSCl | DMF | 85 |

| Acetyl | Ac₂O | CH₂Cl₂ | 72 |

| Benzyl | BnBr | THF | 90 |

| Benchmarked using HPLC and ¹H NMR . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.